Rupatadine Impurity 13

Description

BenchChem offers high-quality Rupatadine Impurity 13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rupatadine Impurity 13 including the price, delivery time, and more detailed information at info@benchchem.com.

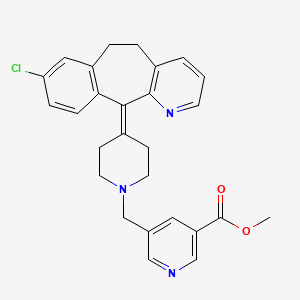

Structure

3D Structure

Properties

CAS No. |

732962-71-9 |

|---|---|

Molecular Formula |

C27H26ClN3O2 |

Molecular Weight |

460.0 g/mol |

IUPAC Name |

methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |

InChI Key |

ZRHLFYRIEPVVBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Rupatadine Impurity 13 (CAS 732962-71-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the meticulous identification, characterization, and control of impurities are not merely regulatory hurdles but cornerstones of patient safety and product efficacy. The active pharmaceutical ingredient (API), Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist, is no exception.[1] Its synthesis and degradation can give rise to a spectrum of related substances that must be understood and monitored. This guide focuses on a specific, yet significant, related substance: Rupatadine Impurity 13 .

This document moves beyond a conventional data sheet, offering a deeper, more integrated perspective for the practicing scientist. It is structured to provide not just the "what," but the "why"—elucidating the rationale behind analytical choices and the potential origins of this impurity, grounded in the principles of chemical reactivity and pharmaceutical quality control.

Section 1: Unveiling Rupatadine Impurity 13 - Identity and Physicochemical Landscape

Rupatadine Impurity 13 is a designated related substance of Rupatadine. While extensive peer-reviewed literature specifically detailing the synthesis and characterization of this impurity is limited, information from reputable chemical suppliers allows for the confident assignment of its core identity.

Core Identification

Based on its CAS number and molecular formula, Rupatadine Impurity 13 is identified as the hydroxymethyl derivative of Rupatadine, formed by the oxidation of the methyl group on the pyridine ring.

| Parameter | Value | Source(s) |

| Chemical Name | 8-chloro-11-(1-((5-(hydroxymethyl)pyridin-3-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[2]cyclohepta[1,2-b]pyridine | Inferred from Supplier Data |

| CAS Number | 732962-71-9 | [3] |

| Molecular Formula | C₂₇H₂₆ClN₃O₂ | [3] |

| Molecular Weight | 459.97 g/mol | [3] |

Structural Representation

The structural difference between Rupatadine and Impurity 13 is the substitution of a methyl group with a hydroxymethyl group, a transformation with significant implications for polarity and potential metabolic pathways.

Caption: Structural relationship between Rupatadine and Impurity 13.

Note: A placeholder is used for the Impurity 13 structure image as a definitive public domain image is unavailable. The structure is directly inferred from its chemical name.

Section 2: Formation Pathways - A Mechanistic Inquiry

Understanding the origin of an impurity is paramount for its control. Rupatadine Impurity 13, given its structure, can plausibly arise from two primary routes: as a metabolic product or as a degradation product under oxidative stress.

Hypothetical Formation as a Degradation Product

Forced degradation studies are a cornerstone of drug development, designed to probe the intrinsic stability of a drug substance.[4] Studies on Rupatadine have consistently shown its susceptibility to oxidative conditions.[5]

Caption: Hypothetical oxidative degradation pathway to Impurity 13.

The presence of a benzylic methyl group on the pyridine ring of Rupatadine makes it a likely target for oxidation. Reagents commonly used in forced degradation studies, such as hydrogen peroxide, can generate radical species capable of abstracting a hydrogen atom from the methyl group, initiating a pathway that culminates in the corresponding alcohol (the hydroxymethyl derivative). One study noted that Rupatadine showed significant degradation under peroxide stress, with about 12% degradation observed.

Potential as a Metabolic Byproduct

In vivo, drug metabolism often involves oxidation reactions catalyzed by cytochrome P450 enzymes. The oxidation of alkyl groups on aromatic rings is a common metabolic transformation. It is therefore plausible that Rupatadine Impurity 13 could be a Phase I metabolite of Rupatadine. This metabolic pathway would have implications for in vivo safety and efficacy assessments, as metabolites can possess their own pharmacological or toxicological profiles.

Section 3: Analytical Strategy - Detection, and Control

A robust analytical methodology is essential for the routine monitoring and control of impurities in both the drug substance and the final drug product. The scientific literature describes several stability-indicating HPLC methods for Rupatadine and its related substances.[4]

Chromatographic Separation: A General Protocol

While a specific validated method for the quantification of Impurity 13 is not detailed in the available literature, a general approach can be derived from existing methods for Rupatadine impurity profiling. The increased polarity of the hydroxymethyl group in Impurity 13 compared to the methyl group in Rupatadine suggests it will have a shorter retention time in reversed-phase HPLC.

Illustrative RP-HPLC Protocol:

-

Column Selection: A C18 column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm) is a common choice, providing good hydrophobic retention and peak shape for this class of compounds.[4]

-

Mobile Phase: A gradient elution is typically necessary to resolve all related substances.

-

Mobile Phase A: An aqueous buffer, such as acetate buffer (pH 6.0).[4]

-

Mobile Phase B: An organic modifier, such as methanol or acetonitrile.

-

-

Gradient Program: A typical gradient might start with a lower percentage of the organic modifier to retain polar impurities, then ramp up to elute the main peak (Rupatadine) and less polar impurities.

-

Detection: UV detection at a wavelength where both Rupatadine and its impurities exhibit significant absorbance, such as 264 nm, is appropriate.[4]

-

System Suitability: The method's suitability must be confirmed before use, typically by assessing parameters like resolution between adjacent peaks, theoretical plates, and tailing factor for the main analyte.

Caption: General workflow for the analysis of Rupatadine impurities by RP-HPLC.

Method Validation and Regulatory Context

Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

The acceptable limit for any given impurity is defined by ICH Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. For an unknown impurity, if it is present above the identification threshold (typically 0.10% or 0.15%), its structure must be elucidated.

Section 4: Conclusion and Future Outlook

Rupatadine Impurity 13, identified as the hydroxymethyl derivative of the parent API, represents a key substance to monitor in the quality control of Rupatadine. Its likely formation through oxidative degradation or metabolism underscores the importance of controlled manufacturing and storage conditions, as well as a thorough understanding of the drug's metabolic profile.

While its fundamental identity is established, a significant opportunity exists for further research. The public domain currently lacks a dedicated, peer-reviewed study on the definitive synthesis, isolation, and full spectral characterization (NMR, MS, IR) of Rupatadine Impurity 13. Such a study would be invaluable, providing the scientific community with a well-characterized reference standard and a deeper understanding of its properties. Furthermore, a validated, stability-indicating analytical method specifically for this impurity would greatly benefit quality control laboratories. As regulatory expectations for impurity control continue to evolve, a comprehensive understanding of even minor related substances like Impurity 13 will remain a critical aspect of ensuring the safety and quality of Rupatadine-containing medicines.

References

- Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. (2024). International Journal of Pharmaceutical Sciences, 2(11), 15-26.

- Kumar, N., Patel, N. G., Soni, S. K., Sharma, P., Chowdhary, A., & Gudaparthi, O. (2014). Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Hetero Letters, 4(1), 73-83.

- Zamorano, M. M., Llenas, J., Labeaga, L., & Miralles, A. (2004). Effects of rupatadine, a new dual antagonist of histamine and platelet-activating factor receptors, on human cardiac Kv1.5 channels. Journal of Pharmacological Sciences, 95(3), 323-330.

- Nogueira, D. R., & Tótoli, E. G. (2012). Determination of rupatadine in pharmaceutical formulations by a validated stability-indicating MEKC method. Journal of the Brazilian Chemical Society, 23, 1141-1148.

- Kitizabolo, A. C. O., & Singh, A. K. (2018). Stability-indicative method for analysis of rupatadine and its degradation products using HPLC. Brazilian Journal of Pharmaceutical Sciences, 54(suppl 1).

- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharmacia Lettre, 8(14), 66-72.

- Mohammed Idrees H. (2024). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. International Journal of Pharmaceutical Sciences, 2(11), 15-26.

- Trivedi, H. K., & Patel, M. C. (2012). Development of a stability-indicating RP-HPLC method for the determination of rupatadine and its degradation products in solid oral dosage form. Scientia pharmaceutica, 80(4), 889–902.

- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2008). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica, 2(3), 221-226.

- Pellegatti, M. (2009). Drug interactions. Journal of the Brazilian Society of Toxicology, 22(1-2), 1-13.

- Jani, A., Jasoliya, J., & Vansjalia, D. (2014). Method development and validation of stability indicating RP-HPLC for simultaneous estimation of rupatadine fumarate and montelukast sodium in combined tablet dosage form. Journal of International Pharmacy and Pharmaceutical Sciences, 6(2), 229-33.

- US Patent US9642809B2. (2017). Controlled release pharmaceutical compositions for prolonged effect.

-

PubChem. (n.d.). Rupatadine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharmacia Lettre, 8(14), 66-72.

-

Clinivex. (n.d.). Rupatadine Impurity 13. Retrieved from [Link]

-

PubChem. (n.d.). Rupatadine Impurity 28. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Chemsrc. (n.d.). Rupatadine Impurity 13. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. bcq.usp.br [bcq.usp.br]

- 3. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. heteroletters.org [heteroletters.org]

Technical Guide: 3-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-(methoxycarbonyl)pyridine

This technical guide provides an in-depth analysis of the specified chemical entity, a Desloratadine-Nicotinate Ester hybrid . Based on its structure, this compound is a key synthetic intermediate or metabolic analog related to the dual H1/PAF antagonist Rupatadine .

The guide is structured to assist researchers in the synthesis, purification, and pharmacological evaluation of this molecule.[1]

Executive Summary & Chemical Identity[2]

Compound Class: Dual-Acting Antihistamine/PAF Antagonist Precursor Core Scaffold: Tricyclic Benzocyclohepta-pyridine (Desloratadine) linked to a Nicotinate Ester.

This molecule represents a strategic derivative in the Rupatadine class of antihistamines. While Rupatadine features a 5-methylpyridine group, this analog incorporates a 5-methoxycarbonyl moiety. This structural modification alters the electronic properties of the pyridine ring and introduces an ester handle, making it a potential prodrug , a metabolic standard (for the carboxylic acid metabolite), or a late-stage intermediate for generating hydroxymethyl analogs.

Structural Breakdown

-

Pharmacophore A (Tricyclic): 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene.[2][3][4] Responsible for H1 receptor affinity.

-

Linker: Methylene bridge (-CH₂-).

-

Pharmacophore B (Head Group): Methyl 5-substituted nicotinate.[5][6] The ester functionality allows for further derivatization or hydrolysis to the polar carboxylic acid.

Chemical Synthesis Strategy

The synthesis follows a convergent N-alkylation pathway. The high basicity of the Desloratadine piperidine nitrogen allows for nucleophilic attack on a halomethyl-pyridine electrophile.

Retrosynthetic Analysis

The molecule is disconnected at the piperidine nitrogen–methylene bond:

-

Nucleophile: Desloratadine (Free Base).

-

Electrophile: Methyl 5-(bromomethyl)nicotinate (or chloromethyl analog).

Experimental Protocol: Convergent N-Alkylation

Objective: Synthesize the target ester with >98% purity.

Reagents:

-

Desloratadine (1.0 eq)[7]

-

Methyl 5-(bromomethyl)nicotinate (1.1 eq)

-

Potassium Carbonate (

) (2.5 eq) or Cesium Carbonate ( -

Solvent: Anhydrous Acetonitrile (ACN) or DMF.

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – optional, to generate the reactive iodide species in situ.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Desloratadine (3.1 g, 10 mmol) in anhydrous ACN (30 mL).

-

Base Addition: Add anhydrous

(3.45 g, 25 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation. -

Electrophile Addition: Dropwise add a solution of Methyl 5-(bromomethyl)nicotinate (2.53 g, 11 mmol) in ACN (10 mL) over 20 minutes.

-

Note: If using the chloromethyl derivative, add KI (166 mg, 1 mmol) and heat to 60°C.

-

-

Reaction: Stir the mixture at 40–50°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or HPLC. The starting material (Desloratadine) should disappear.

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (

, KBr). -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

mL) and brine ( -

Dry over

, filter, and concentrate to yield the crude yellow oil.

-

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes:EtOAc (80:20 to 50:50) or DCM:MeOH (98:2).

-

Critical: The ester is sensitive; avoid strong acidic or basic conditions during purification to prevent hydrolysis.

-

Synthetic Workflow Diagram

Caption: Convergent synthetic pathway for the N-alkylation of Desloratadine.

Analytical Characterization

To ensure scientific integrity, the following data profile must be generated.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Nicotinate absorption) and 280 nm (Tricyclic absorption).

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (

). -

Expected Molecular Ion: Calculate based on formula

.-

MW ≈ 459.97 g/mol .

-

Look for m/z ≈ 460.2.

-

-

Key Fragments:

-

m/z ~311 (Desloratadine cation fragment).

-

Loss of methoxy group (-31 Da) or methoxycarbonyl (-59 Da).

-

Pharmacological Mechanism & Application[1]

This molecule is designed to act on the inflammatory cascade. Like Rupatadine, it targets both the Histamine H1 receptor and the Platelet-Activating Factor (PAF) receptor.[1]

Dual Mechanism of Action[1]

-

H1 Antagonism: The tricyclic system binds to the transmembrane region of the H1 receptor, stabilizing the inactive conformation and preventing histamine-induced vasodilation and pruritus.

-

PAF Antagonism: The pyridine-methyl-piperidine motif (mimicking the PAF structure) blocks the PAF receptor, reducing neutrophil chemotaxis and eosinophil activation.

Significance of the Methoxycarbonyl Group

-

Metabolic Stability: Unlike the methyl group in Rupatadine (which is oxidized to carboxylic acid), the ester is already partially oxidized. It serves as a prodrug that can be rapidly hydrolyzed by plasma esterases to the free acid (an active metabolite).

-

SAR Utility: Used to probe the steric and electronic tolerance of the PAF receptor binding pocket.

Signaling Pathway Diagram

Caption: Dual antagonism of H1 and PAF receptors inhibits calcium signaling and inflammatory cascades.

Summary of Key Data

| Parameter | Specification | Notes |

| Formula | ||

| Mol. Weight | ~459.97 g/mol | Monoisotopic mass |

| Appearance | Pale yellow oil/solid | Depends on crystallinity |

| Solubility | DMSO, Methanol, DCM | Insoluble in water |

| Storage | -20°C, Desiccated | Ester is moisture sensitive |

| Primary Risk | Hydrolysis | Avoid aqueous acids/bases |

References

-

Rupatadine Synthesis & Structure

-

Desloratadine N-Alkylation Protocols

-

Source: Google Patents. "Process for the preparation of Rupatadine." (WO2006114676).[10]

- URL

-

-

Nicotinate Derivative Chemistry

- Source: Chemical Reviews.

-

URL:[Link]

- Source: USP Store.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl](5-methyl-3-pyridinyl)methanone | C26H24ClN3O | CID 10365366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 79794-75-5|Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. CN107382972A - A kind of synthetic method of Rupatadine fumarate intermediate - Google Patents [patents.google.com]

- 6. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

Technical Whitepaper: Characterization and Control of Rupatadine Impurity 13 (MW 459.97 Da)

This guide details the characterization, formation, and control of Rupatadine Impurity 13 (MW 459.97 Da), identified as the methyl ester derivative arising primarily from starting material contamination or oxidative stress in the presence of methanol.

Executive Summary

In the development of Rupatadine Fumarate, the control of related substances is critical for meeting ICH Q3A/B thresholds. Impurity 13 , with a molecular weight of 459.97 Da , presents a unique challenge due to its structural similarity to the parent drug and its potential origin from both synthetic carryover and specific degradation pathways.

This guide definitively identifies Impurity 13 as Methyl 5-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)nicotinate . Its presence often signals upstream quality issues with the 3-chloromethyl-5-methylpyridine starting material or inappropriate solvent selection during processing.

Chemical Identity & Structural Elucidation[1][2]

The identification of Impurity 13 relies on mass shift analysis relative to Rupatadine. The mass difference of +44 Da corresponds to the replacement of a methyl group (-CH₃) with a methyl ester group (-COOCH₃).

Physicochemical Profile

| Property | Specification |

| Common Name | Rupatadine Impurity 13 |

| Chemical Name | Methyl 5-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)nicotinate |

| CAS Registry Number | 732962-71-9 |

| Molecular Formula | C₂₇H₂₆ClN₃O₂ |

| Molecular Weight | 459.97 g/mol |

| Parent Drug MW | 415.96 g/mol (Free Base) |

| Mass Shift | +44.01 Da (vs. Rupatadine) |

| Functional Group Change | Oxidation of 5-methylpyridine to nicotinate methyl ester |

Structural Logic

-

Rupatadine Core: Contains a tricyclic system (Desloratadine-like) linked to a 5-methylpyridine ring.

-

Impurity 13 Modification: The 5-methyl substituent on the pyridine ring is oxidized to a carboxylic acid and subsequently esterified to a methyl ester.

-

Formula Validation:

Formation Pathways & Root Cause Analysis

Understanding the origin of Impurity 13 is the first step in mitigation. It arises through two distinct pathways: Synthetic Carryover (Process-Related) and Solvolytic Degradation .

Pathway A: Synthetic Carryover (Primary Cause)

Rupatadine is synthesized by coupling Desloratadine with 3-chloromethyl-5-methylpyridine.

-

The Contaminant: If the starting material (3-chloromethyl-5-methylpyridine) contains the impurity Methyl 5-(chloromethyl)nicotinate, this ester analog will react with Desloratadine at the same rate as the main reactant.

-

Result: Formation of Impurity 13 directly in the reaction vessel. This is a "parallel synthesis" impurity.

Pathway B: Oxidative Degradation & Esterification

Under oxidative stress (peroxide/metal ions) in the presence of methanol:

-

The 5-methyl group oxidizes to a carboxylic acid (Rupatadine Acid metabolite).

-

In the presence of acidic methanol (often used in HPLC mobile phases or salt formation), the acid undergoes Fischer esterification to form the Methyl Ester (Impurity 13).

Mechanism Visualization

Figure 1: Dual formation pathways of Rupatadine Impurity 13 showing synthetic carryover (red) and degradation (yellow).

Analytical Strategy: Detection & Quantification

Impurity 13 is lipophilic and elutes after Rupatadine in Reverse Phase (RP) chromatography due to the ester group reducing polarity compared to the free acid or the pyridine-methyl parent.

Recommended HPLC Method

To ensure resolution between Impurity 13, the N-oxide, and the parent drug, a gradient method with pH control is essential.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.

-

Wavelength: 242 nm (UV max for the tricyclic system).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

Mobile Phase:

-

Solvent A: 0.1% Orthophosphoric acid or 20mM Ammonium Acetate (pH 4.5).

-

Solvent B: Acetonitrile : Methanol (80:20).

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Purpose |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic Hold (Polar impurities) |

| 25.0 | 20 | 80 | Elution of Rupatadine & Impurity 13 |

| 35.0 | 20 | 80 | Wash |

| 36.0 | 80 | 20 | Re-equilibration |

Analytical Method Development Workflow

Figure 2: Step-by-step logic for developing a stability-indicating HPLC method for Impurity 13.

Control & Mitigation Strategies

To maintain Impurity 13 below the ICH Q3A identification threshold (typically 0.10%), the following control strategy is mandatory.

Raw Material Specification (Critical Control Point)

The most effective control is limiting the precursor in the starting material.

-

Specification: Limit Methyl 5-(chloromethyl)nicotinate in 3-chloromethyl-5-methylpyridine to NMT 0.10% .

-

Test Method: GC-MS is preferred for the starting material analysis due to volatility differences.

Process Parameters

-

Solvent Selection: Avoid using methanol during the final crystallization step if the batch has a history of oxidation, as this drives the esterification of any acid metabolite formed. Use Ethanol or Isopropanol instead.

-

pH Control: Ensure the reaction pH during coupling does not favor ester hydrolysis if the impurity is already present, or conversely, drive hydrolysis to the acid form (which is much more polar and easily purged) if the ester is difficult to remove.

Purification

-

Recrystallization: Impurity 13 is structurally very similar to Rupatadine. Standard recrystallization in Ethanol/Water may not be sufficient.

-

Acid/Base Wash: The impurity contains a pyridine ring (basic). However, the ester group makes it less basic than the parent. A careful pH-controlled wash (pH 5.5 - 6.0) can selectively protonate Rupatadine (keeping it in water) while extracting the less basic Impurity 13 into an organic layer (DCM or Ethyl Acetate), though yield loss must be monitored.

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Rupatadine Fumarate Monograph. Strasbourg: EDQM. (General reference for impurity limits).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 133017, Rupatadine. [Link]

-

Clinivex . Rupatadine Impurity 13 (CAS 732962-71-9). [Link]

-

Axios Research . Rupatadine Impurity Standards. [Link]

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Products [chemicea.com]

- 3. 卢帕他定- CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 4. Rupatadine Impurity 13 | 732962-71-9 [m.chemicalbook.com]

- 5. Quality Control Chemicals (QCC) [qcchemical.com]

- 6. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Gradient Elution Protocol for Rupatadine Fumarate and Related Impurities

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Rupatadine Fumarate. It details a robust, stability-indicating gradient HPLC protocol, synthesized from pharmacopeial principles and advanced chromatographic theory.

Introduction & Scientific Rationale

Rupatadine Fumarate is a second-generation antihistamine and platelet-activating factor (PAF) antagonist.[1] Chemically, it is a basic compound containing pyridine and piperidine moieties. The primary challenge in analyzing Rupatadine is two-fold:

-

Basicity: The nitrogen atoms can interact with residual silanols on silica columns, leading to severe peak tailing.

-

Impurity Profile: It shares structural similarity with its primary metabolite and degradation product, Desloratadine . Separating Rupatadine from Desloratadine and the counter-ion (Fumaric acid) requires a method with high selectivity.

This protocol utilizes a Gradient Elution strategy rather than isocratic flow. While isocratic methods exist, they often fail to elute late-eluting hydrophobic impurities (dimers) or result in excessive broadening of the main peak. A gradient approach ensures sharp peak shapes for the active pharmaceutical ingredient (API) while compressing the run time for late eluters.

Key Impurities Targeted

| Impurity Name | Nature | Criticality |

| Desloratadine | Metabolite/Degradant | High (Main degradation product) |

| Fumaric Acid | Counter-ion | High (Must separate from void) |

| Impurity A (EP) | Process Related | Medium |

| N-Oxide derivatives | Oxidative Degradant | Medium |

Method Development Workflow

The following diagram illustrates the logic flow used to optimize this specific protocol, moving from column selection to gradient engineering.

Figure 1: Strategic workflow for optimizing the separation of basic antihistamines.

Detailed Experimental Protocol

Instrumentation & Reagents[4][6][7]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Photodiode Array Detector (PDA).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Triethylamine (TEA) – Critical for reducing tailing.

-

Orthophosphoric Acid (85%).

-

Milli-Q Water.

-

Chromatographic Conditions

This method uses a "hybrid" buffering system. The low pH (3.0) ensures the basic nitrogen is fully protonated, preventing secondary interactions, while the TEA acts as a silanol blocker.

| Parameter | Specification | Note |

| Column | Inertsil ODS-3V or Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | "BDS" (Base Deactivated Silica) is essential. |

| Column Temp | 35°C | Slightly elevated T improves mass transfer. |

| Flow Rate | 1.0 mL/min | Standard flow.[2][3][4] |

| Injection Vol | 20 µL | |

| Detection | UV at 245 nm | Max absorption for Rupatadine/Desloratadine. |

| Run Time | 45 Minutes |

Mobile Phase Preparation

Buffer Solution (Mobile Phase A):

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water.

-

Add 2.0 mL of Triethylamine (TEA).

-

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.

-

Filter through a 0.45 µm nylon membrane filter and degas.

Organic Modifier (Mobile Phase B):

-

100% Acetonitrile (degassed).

Gradient Program

The gradient is designed to hold early to separate the Fumaric acid peak from the solvent front, then ramp slowly to separate Desloratadine from Rupatadine.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Initial Hold (Fumaric Acid elution) |

| 5.0 | 85 | 15 | End of Isocratic Hold |

| 25.0 | 40 | 60 | Linear Ramp (Elution of Impurities) |

| 35.0 | 20 | 80 | Wash (Elution of Rupatadine & Dimers) |

| 38.0 | 20 | 80 | Hold High Organic |

| 38.1 | 85 | 15 | Return to Initial |

| 45.0 | 85 | 15 | Re-equilibration |

Sample Preparation

Diluent: Mixed Phosphate Buffer pH 3.0 : Acetonitrile (50:50 v/v).

Standard Preparation (System Suitability):

-

Weigh 25 mg of Rupatadine Fumarate Working Standard into a 50 mL volumetric flask.

-

Add 25 mL diluent, sonicate to dissolve, and make up to volume.

-

Dilute 5 mL of this solution to 50 mL (Concentration: 50 µg/mL).

Impurity Stock Solution (Marker):

-

Prepare a solution containing 50 µg/mL of Desloratadine standard in diluent.

-

Spike the Standard Preparation with Desloratadine to achieve a final concentration of ~0.5 µg/mL (1% level) to verify resolution.

Test Sample Preparation:

-

Weigh tablet powder equivalent to 10 mg Rupatadine.

-

Transfer to 100 mL flask, add 70 mL diluent.

-

Sonicate for 20 minutes with intermittent shaking.

-

Cool, make up to volume, and filter through 0.45 µm PVDF filter.

System Suitability & Validation Criteria

To ensure the trustworthiness of the results, the system must pass the following criteria before sample analysis:

| Parameter | Acceptance Limit | Rationale |

| Resolution ( | > 2.0 between Desloratadine & Rupatadine | Critical separation of metabolite. |

| Tailing Factor ( | < 1.5 for Rupatadine | Ensures minimal silanol interaction. |

| Theoretical Plates ( | > 5000 | Column efficiency check. |

| % RSD (Area) | < 2.0% (n=5 replicates) | Precision check. |

Expected Retention Times (Approximate)

-

Fumaric Acid: ~ 2.5 - 3.0 min (Void volume region)

-

Desloratadine: ~ 12.0 - 14.0 min

-

Rupatadine: ~ 18.0 - 20.0 min

Troubleshooting Guide (Expert Insights)

-

Problem: Split Peak for Fumaric Acid.

-

Cause: Sample solvent strength is too high compared to initial mobile phase.

-

Fix: Ensure the Diluent matches the initial gradient conditions (or use 85:15 Buffer:ACN as diluent).

-

-

Problem: Rupatadine Peak Tailing.

-

Cause: Secondary silanol interactions or column aging.

-

Fix: Increase TEA concentration slightly (up to 0.3%) or replace the column with a fresh "Base Deactivated" (BDS) column.

-

-

Problem: Baseline Drift at 25-35 mins.

-

Cause: Gradient absorbance mismatch.

-

Fix: Ensure high-quality HPLC grade Acetonitrile is used. The baseline drift is common at 245 nm; perform a blank subtraction if necessary.

-

References

-

Trivedi, H. K., & Patel, M. C. (2012).[5][3] Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902.[3]

-

Choudekar, R. L., Mahajan, M. P., & Sawant, S. D. (2012). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica, 4(3), 1047-1053.

-

PubChem. (n.d.). Rupatadine Compound Summary. National Center for Biotechnology Information.

-

European Pharmacopoeia (Ph.[2] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Guidance on system suitability parameters).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.umt.edu.pk [journals.umt.edu.pk]

- 4. scispace.com [scispace.com]

- 5. ijpsjournal.com [ijpsjournal.com]

Application Note: A Scientifically Grounded Approach to Sample Preparation for Rupatadine Impurity Profiling

Introduction: The Critical Role of Impurity Profiling for Rupatadine

Rupatadine is a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist, widely prescribed for the management of allergic rhinitis and urticaria.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and drug product.[3][4] This process is not merely a quality control checkpoint but a fundamental component of drug development and manufacturing, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

This application note provides a detailed, experience-driven guide to the sample preparation for the impurity profiling of Rupatadine. The focus is on creating a self-validating system of protocols that are both robust and scientifically sound, ensuring the accurate and reproducible analysis of Rupatadine and its related substances.

Understanding Rupatadine and Its Potential Impurities

Rupatadine is typically formulated as its fumarate salt in solid oral dosage forms.[7] Its chemical structure, a substituted aza-tricyclic compound, presents several sites susceptible to chemical transformation, leading to the formation of impurities. These can arise during synthesis, formulation, or upon storage.

Key considerations for Rupatadine stability:

-

Oxidative Degradation: Published forced degradation studies consistently highlight that Rupatadine is highly susceptible to oxidative stress.[8][9][10] This is a critical pathway to investigate, as it can lead to the formation of N-oxides or other oxidation products.

-

Other Stress Conditions: Rupatadine shows slight degradation under acidic, basic, hydrolytic, thermal, and photolytic conditions.[8][9][10] While less pronounced than oxidative degradation, these pathways must be thoroughly evaluated to establish the stability-indicating nature of an analytical method.

-

Known Impurities: Desloratadine is a known metabolite and a potential impurity or degradation product of Rupatadine.[2][11] Analytical methods should be capable of separating Desloratadine from the parent Rupatadine peak.

The Cornerstone of Accurate Analysis: Sample Preparation Strategy

The goal of sample preparation is to quantitatively extract Rupatadine and its impurities from the sample matrix (drug substance or drug product) into a suitable solvent system for analysis, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][12] The choice of solvent and extraction technique is critical and must be guided by the physicochemical properties of Rupatadine.

Solvent Selection: A Matter of Solubility and Stability

Rupatadine fumarate is sparingly soluble in water but has better solubility in organic solvents like methanol and ethanol, especially with gentle warming.[13] A combination of an aqueous buffer and an organic solvent is often the most effective diluent for RP-HPLC analysis.

-

Rationale for a Buffered Organic Mixture: A typical diluent for Rupatadine analysis is a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like methanol or acetonitrile.[2][10] This combination ensures:

-

Complete Solubilization: The organic component effectively dissolves Rupatadine, while the aqueous buffer helps to solubilize the fumarate salt and any polar impurities.

-

pH Control: The buffer maintains a consistent pH, which is crucial for the consistent ionization state of Rupatadine and its impurities, leading to reproducible retention times in RP-HPLC.

-

Compatibility with the Mobile Phase: The diluent should be miscible with and of a similar or weaker elution strength than the initial mobile phase to ensure good peak shape.

-

Extraction from Solid Dosage Forms

For tablets, the primary challenge is to efficiently extract the drug from the excipients.

-

Mechanical Disintegration: The first step is to grind the tablets into a fine, homogenous powder. This increases the surface area for solvent extraction.

-

Sonication: Ultrasonication is a vital step to ensure the complete dissolution of Rupatadine from the powdered tablet matrix. It uses high-frequency sound waves to agitate the sample, enhancing solvent penetration and dissolution.

-

Filtration: After extraction, the sample must be filtered to remove insoluble excipients, which could otherwise clog the HPLC column and interfere with the analysis. The choice of filter is important; a chemically inert filter, such as a 0.45 µm PVDF or PTFE syringe filter, is recommended to prevent leaching of contaminants or adsorption of the analyte.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They incorporate the principles discussed above and are grounded in methodologies reported in the scientific literature.

Protocol 1: Sample Preparation from Rupatadine Tablets

This protocol details the preparation of a sample solution from a commercially available Rupatadine 10 mg tablet for impurity profiling.

Objective: To prepare a sample solution with a target concentration of 1000 µg/mL of Rupatadine for the determination of related substances.[9]

Materials:

-

Rupatadine 10 mg tablets

-

HPLC grade methanol

-

HPLC grade water

-

Potassium phosphate monobasic

-

Ortho-phosphoric acid

-

Volumetric flasks (50 mL)

-

Pipettes

-

Mortar and pestle

-

Analytical balance

-

Ultrasonic bath

-

0.45 µm PVDF syringe filters

Procedure:

-

Diluent Preparation: Prepare a diluent consisting of a 50:50 (v/v) mixture of methanol and water.

-

Sample Weighing: Accurately weigh and transfer the powder of twenty Rupatadine tablets into a mortar. Grind to a fine, uniform powder.

-

Extraction: Accurately weigh a portion of the tablet powder equivalent to 50 mg of Rupatadine and transfer it to a 50 mL volumetric flask.

-

Initial Dissolution: Add approximately 30 mL of the diluent to the volumetric flask.

-

Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution of the Rupatadine.

-

Final Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

-

Filtration: Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.

-

Analysis: The resulting solution, with a nominal concentration of 1000 µg/mL of Rupatadine, is now ready for injection into the HPLC system.

Protocol 2: Sample Preparation for Forced Degradation Studies

This protocol outlines the preparation of stressed samples to demonstrate the stability-indicating capability of the analytical method.

Objective: To intentionally degrade Rupatadine under various stress conditions to generate potential degradation products for analytical method validation.

Materials:

-

Rupatadine drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Diluent from Protocol 1

-

pH meter

-

Water bath/oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Rupatadine at a concentration of 1000 µg/mL in the chosen diluent.[9]

-

Acid Hydrolysis: To 5 mL of the stock solution, add 1 mL of 1.0 N HCl. Heat in a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with an appropriate volume of 1.0 N NaOH and dilute to a final volume of 10 mL with diluent.

-

Base Hydrolysis: To 5 mL of the stock solution, add 1 mL of 1.0 N NaOH. Heat in a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with an appropriate volume of 1.0 N HCl and dilute to a final volume of 10 mL with diluent.

-

Oxidative Degradation: To 5 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 60 minutes or heat at 80°C for 60 minutes, as Rupatadine shows significant degradation under peroxide stress. Dilute to a final volume of 10 mL with diluent.

-

Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours. Then, prepare a 1000 µg/mL solution in the diluent.

-

Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) for a specified duration. Then, prepare a 1000 µg/mL solution in the diluent.

-

Filtration and Analysis: Filter all stressed samples through a 0.45 µm PVDF syringe filter before injection into the HPLC system.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and reporting.

Table 1: Summary of Forced Degradation Conditions for Rupatadine

| Stress Condition | Reagent/Condition | Duration & Temperature | Observations from Literature |

| Acid Hydrolysis | 1.0 N HCl | 60 min at 80°C | Slight degradation observed |

| Base Hydrolysis | 1.0 N NaOH | 60 min at 80°C | Slight degradation observed |

| Oxidation | 30% H₂O₂ | 60 min at 80°C | Significant degradation (~12%) |

| Thermal | Dry Heat | 24 hrs at 105°C | Slight degradation |

| Photolytic | UV Exposure | Varies | Slight degradation[9] |

Diagrams: Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the sample preparation and analysis process.

Caption: Workflow for preparing Rupatadine tablet samples.

Sources

- 1. Rupatadine - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

Developing stability-indicating methods for Rupatadine fumarate

Application Note: Strategic Development of Stability-Indicating HPLC Methods for Rupatadine Fumarate

Executive Summary

Rupatadine Fumarate (RUP) is a dual-action antagonist acting on both Histamine H1 and Platelet-Activating Factor (PAF) receptors.[1][2][3] While chemically robust, its piperidine-pyridine structure presents specific stability challenges—most notably a high susceptibility to N-oxidation and pH-dependent solubility issues.

This guide provides a blueprint for developing a Stability-Indicating Method (SIM) compliant with ICH Q1A (R2) . Unlike generic protocols, this document focuses on the causality of degradation and the logic of chromatographic separation, ensuring that the final method is not just functional, but robust and transferrable.

Physicochemical Intelligence: Know Your Molecule

Before touching a column, the analyst must understand the molecule's behavior in solution. RUP is a polybasic molecule with a fumaric acid counter-ion.

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Structure | Contains pyridine and piperidine rings. | Basic nitrogen atoms will interact with free silanols on silica columns, causing peak tailing . |

| pKa Values | pKa₁ ≈ 3.45 (Pyridine side chain)pKa₂ ≈ 4.72 (Tricycle)pKa₃ ≈ 6.75 (Aliphatic amine) | Critical: Mobile phase pH should ideally be controlled (pH 3.0–4.5) to keep amines fully protonated for consistent retention. |

| Solubility | Insoluble in water; Soluble in Methanol, Ethanol. | Diluents must contain organic solvent (min. 50% MeOH) to prevent precipitation inside the injector or column head. |

| Counter-ion | Fumaric Acid | Highly polar. Will elute near the void volume (t₀) . The method must distinguish this "salt peak" from early-eluting degradants. |

Strategic Workflow: The Development Lifecycle

The following diagram outlines the logical flow for developing this SIM, moving from stress testing to method validation.

Figure 1: The lifecycle of SIM development, prioritizing stress testing to define the "separation challenge" before optimization.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate degradation products (impurities) intentionally to verify the method's specificity. Regulatory Basis: ICH Q1A (R2) requires stress testing to identify likely degradation pathways.

Critical Insight: Rupatadine is relatively stable against acid/base hydrolysis but highly sensitive to oxidation . The formation of Rupatadine N-oxide is the primary separation challenge.

Experimental Procedure

Prepare a Stock Solution of RUP (1.0 mg/mL) in Methanol.

| Stress Type | Reagent / Condition | Duration | Neutralization/Quenching | Expected Outcome |

| Acid Hydrolysis | 1.0 mL Stock + 1.0 mL 1N HCl at 80°C | 2–4 Hours | Neutralize with 1N NaOH | Minor degradation. Potential cleavage of side chains. |

| Base Hydrolysis | 1.0 mL Stock + 1.0 mL 1N NaOH at 80°C | 2–4 Hours | Neutralize with 1N HCl | Minor degradation. RUP is robust in alkaline conditions. |

| Oxidation (CRITICAL) | 1.0 mL Stock + 1.0 mL 3% - 30% H₂O₂ at RT | 2–24 Hours | Dilute with Mobile Phase | Major Degradation. Formation of N-Oxide impurities. |

| Thermal | Solid API in oven at 105°C | 24–48 Hours | Dissolve in diluent | Minimal degradation (check for dimerization). |

| Photolytic | Solid/Solution exposed to UV (1.2M lux/hr) | 24 Hours | Keep in dark control | Check for light-sensitive isomers. |

Mass Balance Check: Always calculate Mass Balance: (% Assay + % Impurities). If the sum is < 95%, you have non-eluting degradants or detection issues.

Protocol 2: Chromatographic Method Development

Objective: To separate Rupatadine, Fumaric Acid, and the N-oxide impurity.

The "Golden" Starting Conditions

Based on physicochemical properties and literature precedence, the following conditions offer the highest probability of success.

-

Column: C18 (L1 packing), End-capped.

-

Recommendation: Hypersil BDS C18 or equivalent (250 × 4.6 mm, 5 µm).

-

Why? "BDS" (Base Deactivated Silica) reduces silanol activity, preventing the tailing of Rupatadine's basic amine.

-

-

Mobile Phase:

-

Buffer: 20 mM Ammonium Acetate or Potassium Dihydrogen Phosphate.

-

pH Adjustment: Adjust to pH 4.0 ± 0.2 with Glacial Acetic Acid.

-

Why pH 4.0? It is sufficiently away from the pKa of 6.75 to ensure the amine is protonated (good solubility/shape) but not so acidic that it hydrolyzes the column rapidly.

-

-

Solvent System (Isocratic or Gradient):

-

Mixture: Methanol : Buffer (80 : 20 v/v).

-

Note: High organic content is needed to elute the hydrophobic Rupatadine.

-

-

Detection: UV at 245 nm .

-

Why? This is the absorption maximum (λmax) offering the best signal-to-noise ratio for impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C - 40°C (Controls viscosity and improves reproducibility).

System Suitability Logic

The following decision tree helps troubleshoot the separation during development.

Figure 2: Troubleshooting logic for optimizing the separation of Rupatadine and its critical impurities.

Method Validation Parameters (ICH Q2)

Once the method is optimized, it must be validated.

| Parameter | Acceptance Criteria | Protocol Tip |

| Specificity | No interference at retention time of RUP. Peak Purity > 99%. | Use a PDA detector to compare UV spectra of the main peak in stressed vs. standard samples. |

| Linearity | R² > 0.999 | Range: 50% to 150% of target concentration. |

| Precision | RSD < 2.0% (System Precision) | Inject 6 replicates of the standard. |

| Accuracy | Recovery 98.0% – 102.0% | Spike placebo with API at 50%, 100%, 150% levels. |

| Robustness | System suitability passes despite small changes. | Deliberately vary: pH (±0.2), Flow (±0.1 mL), Organic % (±2%). |

References

-

ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[4][5][7] [Link]

-

Redasani, V. K., et al. (2014).[3] Stability indicating RP-HPLC method for simultaneous estimation of rupatadine fumarate and montelukast sodium. Journal of Analytical Chemistry.[3] [Link]

-

Khatun, R., et al. (2016).[3] Development and Validation of RP-HPLC Method for the Estimation of Rupatadine in Bulk and Tablet Dosage Form. Journal of PharmaSciTech.[3]

Sources

- 1. Rupatadine fumarate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Rupatadine Fumarate | PAFR | Histamine Receptor | TargetMol [targetmol.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. database.ich.org [database.ich.org]

- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identification of unknown peak at RRT 1.X in Rupatadine chromatogram

Topic: Identification of Unknown Peak at RRT 1.X in Rupatadine Chromatograms

Introduction: The "Late Eluter" Anomaly

Welcome to the Advanced Chromatography Support Hub. You are likely here because your Reverse Phase HPLC (RP-HPLC) analysis of Rupatadine Fumarate has revealed an unexpected peak eluting after the main API peak (Relative Retention Time > 1.0). In standard C18 chemistry, late-eluting peaks indicate species with higher hydrophobicity than the parent molecule. While polar degradants like Desloratadine (RRT ~0.4) are common, RRT 1.X peaks often signal dimerization, process intermediates, or specific hydrophobic interactions.

This guide provides a systematic, self-validating workflow to identify these unknown species, grounded in the specific chemistry of the tricyclic antihistamine class.

Module 1: Initial Triage (System Suitability & Artifact Exclusion)

Objective: Determine if the peak is a physical reality or a chromatographic artifact before initiating expensive MS characterization.

Troubleshooting Guide: Is the Peak Real?

| Symptom | Probable Cause | Validation Step |

| Peak Area is Constant | Gradient Ghost Peak | The "Zero Volume" Test: Run the full gradient method without an injection (0 µL). If the peak appears at the exact same retention time, it is a mobile phase contaminant or column shed, not a sample impurity. |

| Peak appears in Blank | Carryover | The "Double Blank" Protocol: Inject a strong solvent blank (e.g., 100% MeOH) followed by a mobile phase blank. If the peak diminishes in the second blank, it is carryover from a previous high-concentration injection. |

| Peak Shape is Broad/Split | Late Eluting Dimer / Oligomer | The "Wavelength Ratio" Check: Compare the absorbance ratio (e.g., 210nm / 264nm) of the unknown peak to the main Rupatadine peak. A significant deviation suggests a structural difference (e.g., loss of conjugation) rather than just a derivative. |

Visual Workflow: Artifact Elimination

Figure 1: Decision tree for distinguishing chromatographic artifacts from genuine impurities.

Module 2: Chemical Logic & Predictive Profiling

Objective: Narrow down the candidate list based on Rupatadine's specific degradation chemistry.

The Chemistry of RRT > 1.0

Rupatadine consists of a tricyclic system linked to a pyridine ring.[1] In Reverse Phase (C18) chromatography, elution order is driven by hydrophobicity.

High Probability Candidates for RRT 1.X:

-

The Dimer (Bis-Rupatadine) - RRT ~1.5 - 1.8

-

Mechanism:[2] Radical coupling often induced by light or high-stress oxidation.

-

Why RRT > 1? Doubling the molecular weight significantly increases lipophilicity (LogP increases), causing strong retention on C18 columns.

-

Mass Indication: ~724 Da (M+H).

-

-

Process Intermediate: 3-Chloromethyl-5-methylpyridine (Impurity A) - RRT ~1.1 - 1.2

-

Mechanism:[2] Unreacted starting material from the alkylation step.

-

Why RRT > 1? While smaller, the lack of the polar tricyclic/piperidine salt-forming nitrogen can sometimes lead to retention shifts depending on ion-pairing reagents in the mobile phase.

-

-

The "Amide" Derivative (Impurity E) - RRT Variable

-

Mechanism:[2] Oxidation of the piperidine ring.

-

Mass Indication: 430 Da.

-

Data Table: Known Impurity Profiles

| Impurity Name | Common Identity | Approx RRT (C18)* | Mass (m/z) | Origin |

| Impurity B | Desloratadine | ~0.4 - 0.6 | 311 | Hydrolysis (Acid/Metabolite) |

| Rupatadine | API | 1.00 | 416 | Parent |

| Impurity A | Chloromethyl-pyridine | ~1.1 - 1.3 | 141/143 | Process (Alkylation agent) |

| Impurity H | Rupatadine Dimer | > 1.5 | 724 | Radical/Light Stress |

| N-Oxide | Rupatadine N-Oxide | Variable** | 433 | Oxidative Stress (Peroxide) |

*Note: RRTs are method-dependent. N-oxides usually elute earlier (more polar) but can elute later in ion-pairing methods.

Module 3: Advanced Diagnostic Protocols (LC-MS & Stress)

Objective: Definitively identify the peak using Mass Spectrometry and Forced Degradation.

Protocol A: LC-MS/MS Identification Setup

Use this protocol if you have access to Q-TOF or Orbitrap systems.

-

Mobile Phase Swap: Replace non-volatile buffers (Phosphate/Potassium) with Ammonium Acetate (10mM, pH 4.0) or Formic Acid (0.1%) .

-

Why? Phosphate suppresses ionization and can crystallize in the MS source.

-

-

Gradient: Maintain the exact gradient slope used in your QC method to preserve RRT correlation.

-

Targeted Scan (SIM):

-

Target 1 (Dimer): Scan m/z 720–750. Look for m/z 724 .

-

Target 2 (N-Oxide): Scan m/z 430–440. Look for m/z 433 (+16 Da shift from parent).

-

Target 3 (Des-chloro): Scan m/z 380–390. Look for m/z 382 (Loss of Cl, common in photodegradation).

-

Protocol B: Forced Degradation (The "Stress Test")

Use this to confirm the origin (Degradant vs. Process Impurity).

Step-by-Step Experiment:

-

Peroxide Stress: Add 3% H₂O₂ to Rupatadine solution. Heat at 60°C for 2 hours.

-

Result: If RRT 1.X grows significantly, it is likely an Oxidation product (check for N-oxide or Amide).

-

-

Photolytic Stress: Expose sample to 1.2 million lux hours (UV/Vis).

-

Result: If RRT 1.X grows, it is likely a Dimer or Des-chloro derivative.

-

-

Control: If the peak remains unchanged in all stress conditions but is present in the "As Is" sample, it is a Process Impurity (e.g., Impurity A or C).

Visual Workflow: Degradation Pathways

Figure 2: Primary degradation pathways of Rupatadine leading to specific impurity masses.

Module 4: Frequently Asked Questions (FAQ)

Q1: My RRT 1.X peak has a mass of 433. Is it the N-Oxide? A: Yes, m/z 433 (M+16) is the classic signature of an N-oxide. However, be careful: N-oxides are usually more polar and elute earlier (RRT < 1.0) in standard C18 methods. If yours is eluting late, check your mobile phase pH. At high pH, the N-oxide might be neutral and elute later. Alternatively, it could be a ring-hydroxylated species (also +16 Da) which can be more lipophilic depending on the position.

Q2: The peak at RRT 1.1 disappears when I change from Methanol to Acetonitrile. A: This suggests the impurity has a specific solubility issue or pi-pi interaction with the stationary phase that is disrupted by Acetonitrile. This behavior is typical of Process Impurities containing aromatic rings (like the pyridine intermediate) rather than simple degradants.

Q3: Can I use the USP/EP method to identify this? A: The pharmacopeial methods focus heavily on Desloratadine (Impurity B). For late-eluting unknown peaks, you often need to extend the run time (gradient hold) of the standard method, as the USP method may wash them out in the re-equilibration phase.

References

-

Hetero Letters. (2016).[3] Synthesis and characterization of related substances of Rupatadine Fumarate. (Identifies Impurity A, B, C, D, and the Dimer).

-

Journal of Pharmaceutical and Biomedical Analysis. (2014). Stability indicating RP-HPLC method for simultaneous estimation of rupatadine fumarate and montelukast sodium. (Details stress testing results: Peroxide sensitivity).

-

International Journal of Pharmaceutical Sciences. (2024). Rupatadine: A Review On Analytical Method Development. (Overview of HPLC and LC-MS techniques).

-

Sci Pharm. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products. (Confirming oxidative degradation pathways).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Rupatadine Impurity 13

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Rupatadine Impurity 13, a critical aspect of quality control in the manufacturing of the antihistamine Rupatadine. This document is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven exploration of experimental choices and a framework for establishing self-validating analytical systems.

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure patient safety and product efficacy. This guide focuses specifically on "Rupatadine Impurity 13," a designated related substance with the molecular formula C27H26ClN3O2 and CAS number 732962-71-9.[3] While the exact structure is not publicly detailed, the molecular formula suggests a derivative of Rupatadine (C26H26ClN3)[1][4], possibly formed through a process involving the addition of a carboxyl group, a common metabolic or degradation pathway.

The Imperative of Method Validation: A Foundation of Trust

The validation of an analytical procedure is the cornerstone of reliable pharmaceutical quality control.[2][5] It provides documented evidence that the method is fit for its intended purpose. For impurity testing, this means the method must be sensitive, specific, and accurate enough to detect and quantify impurities at levels stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7][8][9]

This guide will compare and contrast a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with alternative techniques, providing the scientific justification for selecting the most appropriate approach for the routine quality control of Rupatadine Impurity 13.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for impurity profiling is a critical decision. Below is a comparison of a recommended stability-indicating RP-HPLC method with other potential analytical approaches.

| Methodology | Principle | Advantages for Rupatadine Impurity 13 Analysis | Limitations | Typical Application |

| Stability-Indicating RP-HPLC with UV/PDA Detection | Separation based on polarity differences between the analyte and impurities on a reversed-phase column. | High specificity and selectivity to resolve Impurity 13 from Rupatadine and other related substances.[2][10] Capable of quantifying low levels of impurities. Can be validated according to ICH guidelines for all relevant parameters.[5][11] Forced degradation studies prove its stability-indicating nature.[10][12][13] | Requires specialized equipment and trained personnel. Method development can be time-consuming. | Recommended for routine quality control, stability studies, and release testing. |

| Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations, coupled with a mass spectrometer for detection. | Extremely high sensitivity and selectivity. Provides structural information about unknown impurities.[5] Faster analysis times compared to traditional HPLC. | High cost of instrumentation and maintenance. Requires highly skilled operators. May be overly complex for routine QC if not necessary. | Characterization of unknown impurities, and when very low detection limits are required. |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material. | Cost-effective and allows for the simultaneous analysis of multiple samples. Can be used as a limit test. | Lower resolution and sensitivity compared to HPLC. Quantification can be less precise. | Screening purposes or as a complementary technique. |

| UV-Visible Spectrophotometry | Measures the absorption of light by the sample. | Simple, rapid, and inexpensive. | Lacks specificity; cannot distinguish between Rupatadine and its impurities if their absorption spectra overlap significantly. Not suitable for quantification of individual impurities in a mixture. | Assay of the bulk drug where impurity levels are known to be very low and do not interfere. |

In-Depth Validation of a Stability-Indicating RP-HPLC Method for Rupatadine Impurity 13

The following section details the experimental protocol and rationale for validating a stability-indicating RP-HPLC method, the gold standard for this application.

Experimental Workflow: A Step-by-Step Protocol

The validation of the analytical method for Rupatadine Impurity 13 follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

Sources

- 1. Rupatadine - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. theclinivex.com [theclinivex.com]

- 4. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rupatadine Impurity 19 | C26H26ClN3O | CID 175673276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. journals.umt.edu.pk [journals.umt.edu.pk]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. tga.gov.au [tga.gov.au]

- 12. researchgate.net [researchgate.net]

- 13. Summary Basis of Decision for Rupall (Formerly Rupatadine) - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

Technical Comparison: Rupatadine Impurity 13 vs. The Desloratadine Impurity Matrix

This guide provides a technical comparison between Rupatadine Impurity 13 and the broader Desloratadine impurity profile . It is designed for analytical scientists and formulation researchers requiring precise control strategies for Rupatadine Fumarate drug substances.

Executive Summary

Rupatadine is structurally a Desloratadine backbone functionalized with a 5-methyl-3-pyridinyl side chain. Consequently, its impurity profile is a "superset" containing both intrinsic Desloratadine degradants and unique Rupatadine-specific impurities.

-

The Desloratadine Profile represents the "baseline" degradation matrix (primarily oxidative and hydrolytic cleavage).

-

Rupatadine Impurity 13 (CAS 732962-71-9) is a distinct, likely process-related impurity characterized by a specific molecular formula (

) that suggests a carboxylate/ester modification of the Rupatadine structure.

Key Distinction: While Desloratadine impurities indicate instability (cleavage), Impurity 13 often indicates synthetic process deviations or specific oxidative pathways retaining the full scaffold.

Structural & Mechanistic Context

The Parent: Rupatadine Fumarate

Rupatadine acts as both a histamine H1-receptor antagonist and a platelet-activating factor (PAF) antagonist.[1][2]

-

Chemical Name: 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate.[1]

-

Metabolic Link: Rupatadine metabolizes into Desloratadine.[2] Therefore, Desloratadine is both a metabolite and a degradation product .

The Baseline: Desloratadine Impurity Profile

Desloratadine (DES) impurities are well-characterized in pharmacopeial monographs (EP/USP). They typically arise from the tricyclic ring system's reactivity.

| Impurity Name | Common ID | Mechanism | Risk Factor |

| Desloratadine | Impurity A (in Rupatadine) | Hydrolysis of Rupatadine side chain | Major Degradant |

| 11-Fluoro Dihydrodesloratadine | Desloratadine Impurity A | Halogen exchange (Synthesis) | Process Impurity |

| Desloratadine N-Oxide | -- | Oxidation of Pyridine Nitrogen | Oxidative Stress |

| Loratadine | Impurity C | Precursor (Ethyl ester) | Unreacted Intermediate |

The Outlier: Rupatadine Impurity 13

Unlike the cleavage products, Impurity 13 retains the Rupatadine skeleton but exhibits a modified oxidation state.

-

Molecular Formula:

[3][4] -

Structural Inference:

-

Rupatadine Formula:

(MW 415.96) -

Difference:

(Mass shift +44 Da) -

Likely Identity: Methyl 5-[(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl]nicotinate (Methyl ester derivative).

-

Formation: This likely arises during synthesis if the 5-methyl group on the pyridine ring is oxidized to a carboxylic acid and subsequently esterified (e.g., in methanolic solvents), or from the use of a carbomethoxy-substituted starting material.

-

Comparative Analytical Behavior

The separation of Impurity 13 from the Desloratadine matrix is challenging due to the hydrophobicity of the tricyclic core.

Chromatographic Resolution

-

Desloratadine & its Impurities: Elute early (more polar, lacking the lutidinyl side chain).

-

Rupatadine: Elutes late (highly hydrophobic).

-

Impurity 13: Elutes close to Rupatadine .[6][8] The addition of oxygen (

) increases polarity slightly, but the carbon count (

Physicochemical Comparison Table

| Feature | Desloratadine Impurities | Rupatadine Impurity 13 |

| Origin | Hydrolytic Degradation / Precursor | Synthetic Side-Reaction / Oxidation |

| Detection ( | 280 nm (Tricyclic core) | 245-265 nm (Pyridine side chain influence) |

| Polarity | High (Elutes early) | Low (Elutes late) |

| Control Strategy | Control moisture/pH (Hydrolysis) | Control Oxidative conditions & Solvents |

| Critical Pair | Desloratadine vs. Rupatadine | Impurity 13 vs. Rupatadine |

Experimental Protocols

Validated Stability-Indicating HPLC Method

This protocol is designed to separate the "Early Eluting" Desloratadine matrix from the "Late Eluting" Rupatadine and Impurity 13.

System Parameters:

-

Column: Hypersil BDS C18 or Waters XBridge C18 (

mm, -

Detector: PDA at 245 nm (compromise for both species).

-

Column Temp:

.

Mobile Phase:

-

Solvent A: Phosphate Buffer (pH 3.0 - 4.4). Note: Lower pH suppresses silanol activity for the basic nitrogens.

-

Solvent B: Acetonitrile : Methanol (50:50).

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Phase Focus |

|---|---|---|---|

| 0.0 | 80 | 20 | Equilibrations |

| 5.0 | 80 | 20 | Desloratadine Elution |

| 20.0 | 20 | 80 | Ramp to hydrophobic |

| 30.0 | 20 | 80 | Rupatadine & Imp 13 Elution |

| 35.0 | 80 | 20 | Re-equilibration |

Protocol Steps:

-

Standard Prep: Dissolve Rupatadine Fumarate and Desloratadine reference standards in Mobile Phase (50:50).

-

Spiking: Spike the solution with Impurity 13 (if available) or subject Rupatadine to oxidative stress (

, 2 hours) to generate N-oxides and carboxylates. -

Injection: Inject

. -

Suitability Criteria: Resolution (

) between Desloratadine and Rupatadine

Stress Testing for Identification

To distinguish Impurity 13 from Desloratadine degradants:

-

Acid Hydrolysis (0.1 N HCl, 60°C): Will increase Desloratadine levels significantly. Impurity 13 should remain relatively stable or hydrolyze to the carboxylic acid form (shifting retention time).

-

Oxidation (

): Will increase N-Oxide levels. If Impurity 13 increases, it confirms an oxidative pathway origin.

Visualizing the Impurity Landscape

The following diagram illustrates the divergence between the Desloratadine degradation pathway and the formation of Impurity 13.

Caption: Divergent pathways showing Desloratadine as a hydrolytic degradant vs. Impurity 13 as a synthetic/oxidative derivative.

References

-

National Center for Biotechnology Information (NCBI). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products. Available at: [Link]

-

Clinivex. Rupatadine Impurity 13 (CAS 732962-71-9) Reference Standard Data. Available at: [Link]

-

Pharmaffiliates. Desloratadine Impurity Profile and Reference Standards. Available at: [Link]

-

Scholars Research Library. New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Quality Control Chemicals (QCC) [qcchemical.com]

- 4. Quality Control Chemicals (QCC) [qcchemical.com]

- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Quality Control Chemicals (QCC) [qcchemical.com]

- 8. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

- 9. journals.umt.edu.pk [journals.umt.edu.pk]

- 10. researchgate.net [researchgate.net]

Technical Comparison: Rupatadine N-oxide vs. Impurity 13

This guide provides an in-depth technical comparison between Rupatadine N-oxide (a primary oxidative degradation product) and Impurity 13 (a specific process-related impurity, identified as the methyl ester analogue). It addresses the structural, mechanistic, and analytical distinctions critical for researchers in analytical method development and quality control.

Content Type: Scientific Comparison Guide Subject: Impurity Profiling & Structural Characterization of Rupatadine Fumarate Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals

Executive Summary

In the development of Rupatadine Fumarate, distinguishing between oxidative degradants and process-related impurities is critical for establishing stability-indicating methods.

-

Rupatadine N-oxide is the principal degradation product formed under oxidative stress (peroxide conditions). It is a metabolite and a stability marker.

-

Impurity 13 (CAS 732962-71-9) is a process-related impurity arising from starting material contamination. Structurally, it represents the methoxycarbonyl (methyl ester) analogue of Rupatadine, where the 5-methyl group on the pyridine ring is replaced by a methyl ester group.

Chemical Identity & Structural Analysis[1][2][3][4]

The fundamental difference lies in their origin and atomic composition. The N-oxide involves the addition of a single oxygen atom to a nitrogen center, while Impurity 13 involves a functional group modification (Methyl

| Feature | Rupatadine N-oxide | Impurity 13 |

| Chemical Name | Rupatadine Pyridine N-oxide (or Piperidine N-oxide*) | Methyl 5-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)nicotinate |

| CAS Number | 1704730-21-1 (Pyridine N-oxide) | 732962-71-9 |

| Molecular Formula | ||

| Molecular Weight | 431.96 g/mol (+16 Da vs API) | 459.97 g/mol (+44 Da vs API) |

| Structural Change | Oxidation of Nitrogen ( | Substitution ( |

| Classification | Degradation Product / Metabolite | Process Impurity (Starting Material Related) |

*Note: While both Pyridine and Piperidine N-oxides can form, the Pyridine N-oxide is the predominant oxidative impurity cited in stability studies.

Mechanistic Pathways (Origin)

Understanding the causality of formation is essential for control strategies.

3.1 Rupatadine N-oxide Formation (Oxidative Degradation)

This impurity forms when Rupatadine is exposed to oxidative stress (e.g.,

3.2 Impurity 13 Formation (Synthesis Carryover)

Impurity 13 is not a degradation product but a "passenger" impurity. It originates from the use of 3-(chloromethyl)-5-methylpyridine as a starting material. If this reagent contains Methyl 5-(chloromethyl)nicotinate (a common byproduct in the synthesis of pyridine derivatives), the impurity reacts with Desloratadine in the final coupling step, creating Impurity 13.

Visualization of Pathways: